molecular formula C17H17NO3 B11177600 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate

4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate

Cat. No.: B11177600
M. Wt: 283.32 g/mol
InChI Key: KOYMITTYRAUYSQ-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of aromatic carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl group, which is further substituted with a 3,4-dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 3,4-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized carbamates.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl methylcarbamate
  • 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl ethylcarbamate
  • 4-[(3,4-Dimethylphenyl)carbamoyl]phenyl propylcarbamate

Uniqueness

4-[(3,4-Dimethylphenyl)carbamoyl]phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(3,4-dimethylphenyl)carbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-11-4-7-15(10-12(11)2)18-17(20)14-5-8-16(9-6-14)21-13(3)19/h4-10H,1-3H3,(H,18,20)

InChI Key

KOYMITTYRAUYSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C)C

Origin of Product

United States

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